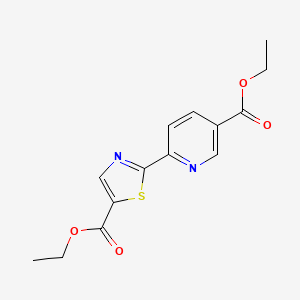

Diethyl-pythiDC

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dietil-pythiDC es un inhibidor de molécula pequeña de las prolil 4-hidroxilasas de colágeno (CP4Hs). Ha demostrado un potencial significativo en la reducción del crecimiento y la metástasis de varios tipos de cáncer, incluido el adenocarcinoma ductal de páncreas y el cáncer colorrectal . El compuesto es conocido por su capacidad para modular la matriz extracelular e inhibir la progresión tumoral.

Métodos De Preparación

La síntesis de Dietil-pythiDC implica la preparación de dicarboxilatos biheteroarílicos, que luego se esterifican para formar el compuesto final . Las condiciones de reacción suelen implicar el uso de disolventes como el dimetilsulfóxido (DMSO) y requieren un control cuidadoso de la temperatura y el pH para garantizar que se obtenga el producto deseado. Los métodos de producción industrial de Dietil-pythiDC no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

Dietil-pythiDC experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en Dietil-pythiDC, alterando sus propiedades químicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Prostate Cancer

In studies involving prostate cancer cell lines (DU145 and PC3), diethyl-pythiDC demonstrated significant anti-tumor effects. Treatment with this compound resulted in:

- Reduction in Tumor Weight : Mice treated with this compound showed a statistically significant decrease in tumor weight compared to control groups .

- Modulation of EMT Markers : The compound altered the expression of N-cadherin, Vimentin, and E-cadherin, indicating its role in reversing EMT in prostate cancer cells .

Colorectal Cancer

This compound has also been investigated for its effects on colorectal cancer (CRC). Key findings include:

- Decreased Malignant Phenotypes : In CRC patient-derived xenografts with high P4HA1 expression, treatment led to tumor regression and reduced cell proliferation .

- Inhibition of Migration : The compound decreased the expression of AGO2 and MMP1, which are critical for CRC progression and metastasis .

Pancreatic Ductal Adenocarcinoma (PDAC)

The application of this compound in PDAC research highlighted its potential as a therapeutic agent:

- Inhibition of Cell Proliferation : Various PDAC cell lines treated with this compound exhibited reduced proliferation rates and colony formation capabilities .

- G2/M Cell Cycle Arrest : The compound induced cell cycle arrest at the G2/M phase, further contributing to its anti-cancer effects .

Table 1: Summary of this compound Effects on Cancer Cell Lines

Case Study 1: Prostate Cancer Treatment

In a controlled study, immunocompromised mice were injected with PC3 cells to induce tumor growth. Upon treatment with this compound at 150 mg/kg twice weekly, significant reductions in tumor volume were observed compared to the control group. Histological analysis revealed alterations in EMT marker expression following treatment, supporting the compound's efficacy as a potential therapeutic agent for prostate cancer .

Case Study 2: Colorectal Cancer Progression

A clinical study focused on CRC patient-derived xenografts demonstrated that this compound effectively reduced tumor size and inhibited the expression of key proteins involved in cancer progression. The results suggest that targeting P4HA1 with this inhibitor could provide a novel strategy for treating aggressive forms of colorectal cancer .

Mecanismo De Acción

Dietil-pythiDC ejerce sus efectos inhibiendo las prolil 4-hidroxilasas de colágeno (CP4Hs), que son enzimas involucradas en la hidroxilación de residuos de prolina en el colágeno . Esta inhibición interrumpe la síntesis y deposición de colágeno, lo que lleva a cambios en la matriz extracelular. El compuesto también modula la expresión de varias proteínas involucradas en la progresión tumoral, como la argonauta-2 (AGO2) y la metaloproteinasa de matriz 1 (MMP1) . Estos objetivos moleculares y vías son cruciales para los efectos antitumorales del compuesto.

Comparación Con Compuestos Similares

Dietil-pythiDC es único en su inhibición específica de las prolil 4-hidroxilasas de colágeno sin causar toxicidad general o interrumpir la homeostasis del hierro . Los compuestos similares incluyen:

Dihidroxi benzoato (EDHB): Otro inhibidor de las CP4Hs, pero causa un fuerte fenotipo de deficiencia de hierro en las células tratadas.

Dicarboxilatos biheteroarílicos: Estos compuestos comparten similitudes estructurales con Dietil-pythiDC y se utilizan en aplicaciones de investigación similares.

Dietil-pythiDC destaca por su alta especificidad y efectos secundarios mínimos, lo que lo convierte en una herramienta valiosa en la investigación del cáncer y las aplicaciones terapéuticas potenciales.

Actividad Biológica

Diethyl-pythiDC (2-(5-carboxythiazol-2-yl)pyridine-5-carboxylic acid) is a small molecule inhibitor known for its selective inhibition of collagen prolyl hydroxylase (C-P4H), a critical enzyme involved in collagen biosynthesis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and fibrosis-related diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and implications for clinical use.

This compound primarily inhibits the activity of collagen prolyl hydroxylase, specifically targeting the P4HA1 and P4HA3 isoforms. These enzymes are crucial for the post-translational modification of collagen, which affects tissue integrity and cellular behavior. The inhibition of C-P4H by this compound leads to reduced collagen synthesis, impacting cell proliferation and invasion in various cancer types.

Competitive Inhibition

Research indicates that this compound exhibits competitive inhibition with respect to the α-ketoglutarate (AKG) co-substrate in C-P4H activity assays. This was demonstrated through Lineweaver–Burke plotting, showing that this compound binds within the AKG binding pocket, enhancing its inhibitory potency compared to other compounds like EDHB .

Colorectal Cancer (CRC)

In studies involving colorectal cancer models, this compound has been shown to impede tumor growth significantly. For instance, treatment with this compound resulted in a marked reduction in cell viability and invasion ability in CRC patient-derived xenografts (PDX) that expressed high levels of P4HA1. The compound was administered at concentrations that effectively inhibited tumor progression without inducing significant cytotoxicity .

Melanoma

This compound also demonstrated potent anti-proliferative effects in melanoma cell lines. In comparative assays against EDHB, this compound led to greater inhibition of cell proliferation across various concentrations. Notably, it induced apoptosis in melanoma cells, suggesting a dual mechanism of action—both inhibiting collagen synthesis and promoting programmed cell death .

Collagen Synthesis

The inhibition of C-P4H by this compound leads to decreased secretion of type I collagen in treated cells. In experiments with MDA-MB-231 breast cancer cells, this compound did not exhibit cytotoxicity at concentrations up to 500 µM but effectively reduced collagen levels secreted by these cells . This reduction is critical as it correlates with altered tumor microenvironments and potential metastatic behavior.

Iron Regulation

Interestingly, this compound treatment did not significantly alter cellular iron levels or induce an iron-deficient phenotype, unlike other C-P4H inhibitors such as EDHB. This characteristic may enhance its therapeutic profile by minimizing side effects related to iron metabolism disturbances .

Case Studies and Research Findings

| Study | Cell Type | Concentration | Outcome |

|---|---|---|---|

| Vasta et al., 2016 | PMWK Melanoma Cells | 32-512 µM | Significant inhibition of proliferation and induction of apoptosis |

| Agarwal et al., 2020 | CRC PDX Models | Variable | Tumor regression observed with high P4HA1 expression |

| PMC4798942 | MDA-MB-231 Cells | Up to 500 µM | No cytotoxic effects; reduced collagen secretion |

Propiedades

IUPAC Name |

ethyl 2-(5-ethoxycarbonylpyridin-2-yl)-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-3-19-13(17)9-5-6-10(15-7-9)12-16-8-11(21-12)14(18)20-4-2/h5-8H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMODRMOSSBWGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C2=NC=C(S2)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.